molecular formula C24H22O8 B166340 Auranticin B CAS No. 133943-51-8

Auranticin B

Cat. No. B166340
CAS RN: 133943-51-8
M. Wt: 438.4 g/mol
InChI Key: OEOPAPDNSRVRHC-GNXRPPCSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Auranticin B is a natural product that is derived from the fermentation of Streptomyces species. It has been found to possess potent antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.

Scientific Research Applications

Membrane Pore Formation

Auranticin B, as part of the aurantimycins A and B group, demonstrates the ability to form channels through artificial membranes at concentrations above 0.1 μM. This process involves increasing the electric conductivity of the bilayer, though with low specificity for certain monovalent cations. This suggests that the mechanism involves short-term disruptions of the membrane, leading to pore formation (Grigoriev, Schlegel, Dornberger, & Gräfe, 1995).

Antibiotic and Cytotoxic Properties

Aurantimycins A, B, and C, isolated from Streptomyces aurantiacus, belong to the azinothricin group of hexadepsipeptide antibiotics. These compounds have been found to display strong activity against Gram-positive bacteria and exhibit cytotoxic effects against L-929 mouse fibroblast cells. Aurantimycins are characterized by a new side chain containing fourteen carbon atoms (Gräfe et al., 1995).

Potential Anti-ischemic Effects

While not directly related to this compound, a study on Aurantii Fructus (AF) showed anti-ischemic effects on ischemia-induced isolated rat hearts. This suggests the possibility of similar compounds like this compound having therapeutic potential in cardiovascular applications (Kang et al., 2007).

properties

CAS RN

133943-51-8

Molecular Formula

C24H22O8

Molecular Weight

438.4 g/mol

IUPAC Name

(E)-3-[1-[(E)-but-2-en-2-yl]-10-formyl-9-hydroxy-3-methoxy-4-methyl-6-oxobenzo[b][1,4]benzodioxepin-7-yl]but-2-enoic acid

InChI

InChI=1S/C24H22O8/c1-6-11(2)15-9-18(30-5)13(4)21-23(15)31-22-16(10-25)17(26)8-14(12(3)7-19(27)28)20(22)24(29)32-21/h6-10,26H,1-5H3,(H,27,28)/b11-6+,12-7+

InChI Key

OEOPAPDNSRVRHC-GNXRPPCSSA-N

Isomeric SMILES

C/C=C(\C)/C1=CC(=C(C2=C1OC3=C(C(=CC(=C3C=O)O)/C(=C/C(=O)O)/C)C(=O)O2)C)OC

SMILES

CC=C(C)C1=CC(=C(C2=C1OC3=C(C(=CC(=C3C=O)O)C(=CC(=O)O)C)C(=O)O2)C)OC

Canonical SMILES

CC=C(C)C1=CC(=C(C2=C1OC3=C(C(=CC(=C3C=O)O)C(=CC(=O)O)C)C(=O)O2)C)OC

synonyms

auranticin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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